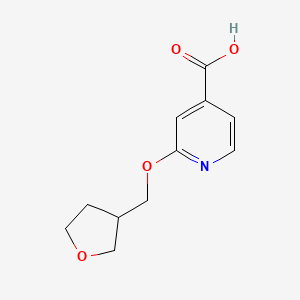

2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid

説明

特性

IUPAC Name |

2-(oxolan-3-ylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)9-1-3-12-10(5-9)16-7-8-2-4-15-6-8/h1,3,5,8H,2,4,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYPTATJRTRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化学分析

Biochemical Properties

2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridinecarboxylic acids. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of pyridinecarboxylic acids. This inhibition can result in altered metabolic flux and changes in the levels of various metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including organ damage and metabolic disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyridinecarboxylic acid metabolism. These interactions can influence the overall metabolic flux and the levels of various metabolites. The compound can also be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and other mitochondrial functions.

生物活性

Introduction

2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies based on diverse research findings.

Target Interactions

Research indicates that similar compounds to this compound may interact with critical biological targets such as RNA polymerase subunits in viruses, particularly the influenza A virus. This interaction suggests a potential antiviral mechanism by inhibiting viral replication pathways.

Mode of Action

The compound may exert its effects by interfering with cellular processes essential for viral replication and tumor cell proliferation. For instance, it is hypothesized that it could inhibit tubulin polymerization, which is crucial for mitotic spindle assembly during cell division, thus leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

Due to its structural similarities with other pharmacologically active compounds, it is expected that this compound may modulate various biochemical pathways, including those involved in oxidative stress responses and cell signaling pathways such as MAPK/ERK.

Absorption and Distribution

Studies suggest that the compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for systemic administration in treating central nervous system disorders or infections.

Stability and Degradation

In laboratory settings, the compound has shown relative stability under standard conditions, with minimal degradation over time. This stability is crucial for maintaining its efficacy in biological assays.

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties by inhibiting the replication of viruses such as influenza A. The inhibition of RNA polymerase activity has been a focal point in understanding its antiviral mechanism.

Antitumoral Activity

The compound's potential antitumoral activity has been linked to its ability to disrupt tubulin polymerization. In several studies, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar effects.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of various isonicotinic acid derivatives against influenza A virus. The findings indicated that certain structural modifications enhanced antiviral potency, suggesting that this compound could be optimized for improved efficacy.

Study 2: Antitumoral Efficacy

In vitro studies conducted on cancer cell lines demonstrated that compounds structurally related to this compound inhibited cell proliferation significantly. The IC50 values indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Study 3: Pharmacological Profile Analysis

A comprehensive analysis of pharmacokinetic properties revealed that compounds similar to this compound exhibited favorable absorption rates and bioavailability profiles when administered orally. This enhances their therapeutic potential in systemic treatments.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Research Findings

Impact of Oxygen-Containing Rings: The THF ring in the target compound improves solubility compared to pyran-based analogs (e.g., 2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinic acid) due to reduced ring strain and increased polarity .

Functional Group Variations: The methoxy linker in the target compound enhances steric accessibility compared to the amino-substituted analog (2-[(Tetrahydro-2-furanylmethyl)amino]-isonicotinic acid), which may influence reactivity in coupling reactions . The absence of the THF group in 2-Methoxyisonicotinic acid reduces lipophilicity, limiting its utility in membrane-penetrating applications .

Tetrahydro-3-furoic acid, lacking the pyridine ring, is primarily used in polymer synthesis, underscoring the importance of the isonicotinic acid moiety in bioactive molecules .

準備方法

General Synthetic Strategy

The synthesis of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid generally involves the nucleophilic substitution of a suitable isonicotinic acid derivative with tetrahydrofuran-3-ylmethanol or its equivalent. The key steps include:

- Activation of the isonicotinic acid moiety or its ester derivative to allow ether bond formation.

- Introduction of the tetrahydrofuran-3-ylmethoxy substituent through nucleophilic substitution or Mitsunobu-type reaction.

- Hydrolysis or deprotection steps to yield the free acid form.

Specific Preparation Routes and Conditions

Detailed Research Findings and Reaction Examples

Industrial Scale Synthesis: Continuous flow reactors have been employed for large-scale synthesis, enabling precise control over temperature, pressure, and reaction time to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are used to achieve pharmaceutical-grade purity.

Chlorination and Esterification: The conversion of 2-cyclopentyl-6-hydroxyisonicotinic acid analogs to methyl esters via reaction with trimethyl orthoformate in methanol under acidic conditions (e.g., sulfuric acid) at reflux (60–65°C) is a notable precedent. Subsequent chlorination with reagents like POCl3 at elevated temperatures (110–140°C) facilitates the formation of reactive intermediates for etherification.

Etherification via Nucleophilic Substitution: The tetrahydrofuran-3-ylmethanol moiety can be introduced by reacting the chlorinated intermediate with the alcohol under basic conditions (NaH or NaOMe in methanol or DMF). Mitsunobu reaction conditions (DIAD, triphenylphosphine) provide an alternative route, especially when stereochemical control is required.

Purification and Characterization: Post-reaction, the crude product is subjected to extraction with organic solvents (e.g., ethyl acetate), washing with brine, drying over sodium sulfate, and concentration under reduced pressure. Flash chromatography using solvent gradients (e.g., 15–25% ethyl acetate in hexanes) yields the purified compound. Characterization by NMR and mass spectrometry confirms structure and purity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination + Base-mediated etherification | POCl3, NaH, tetrahydrofuran-3-ylmethanol | 110–140°C for chlorination; 0–25°C for etherification | High yield, scalable | Requires careful control of moisture and temperature |

| Mitsunobu Reaction | DIAD, triphenylphosphine, tetrahydrofuran-3-ylmethanol | Room temperature, inert atmosphere | Stereospecific, mild conditions | Use of hazardous reagents, more steps |

| Continuous Flow Synthesis | Flow reactor, catalysts, solvents | Controlled temperature and pressure | Consistent quality, scalable | Requires specialized equipment |

| Ester Hydrolysis Post-Etherification | Acid or base hydrolysis | Mild heating, pH control | Efficient conversion to acid form | Sensitive to over-hydrolysis or side reactions |

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially during etherification and chlorination steps.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and reaction completion confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed structural information, verifying the presence of the tetrahydrofuran ring and the isonicotinic acid moiety.

- Mass Spectrometry (MS): Confirms molecular weight and helps detect impurities.

- Melting Point and Elemental Analysis: Additional purity and identity checks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。